molecular formula C7H12O4 B1600056 (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one CAS No. 124724-88-5

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B1600056
CAS No.: 124724-88-5
M. Wt: 160.17 g/mol
InChI Key: VOPYJHZPEZETOG-YFKPBYRVSA-N
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Description

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one (CAS: 124724-88-5) is a chiral acetonide-protected glycolic acid derivative. Its molecular formula is C₇H₁₂O₄ (MW: 160.17 g/mol), featuring a dioxolane ring with a hydroxyethyl substituent at the 5-position and a stereogenic center at the 4-carbon . This compound is primarily used in pharmaceutical synthesis as a chiral building block or protecting group due to its stability and stereochemical integrity.

Properties

IUPAC Name

(5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPYJHZPEZETOG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C(=O)O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450368
Record name (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124724-88-5
Record name (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Periodic Acid Oxidation and Reduction (Deshomologation Protocol)

One reported method involves a two-step non-aqueous deshomologation starting from a nucleoside analogue precursor bearing protected hydroxy groups:

  • Step 1: Oxidation with periodic acid in ethyl acetate for 30 minutes.
  • Step 2: Reduction with sodium borohydride in ethanol/water mixture for 20 minutes at room temperature.

This approach yields the target compound as a white crystalline solid after purification by crystallization from hexane, with an 80% yield and melting point of 184 °C. Optical rotation was measured as [α]D -18.51 (c 1.0, CH3OH), confirming stereochemical integrity. The product exhibits characteristic ^1H NMR signals consistent with the dioxolane ring and hydroxyethyl side chain.

Parameter Details
Oxidant Periodic acid
Solvent Ethyl acetate
Reduction agent NaBH_4 (sodium borohydride)
Reaction time (oxidation) 30 min
Reaction time (reduction) 20 min
Purification Crystallization from hexane
Yield 80%
Melting point 184 °C
Optical rotation [α]D -18.51 (c 1.0, CH3OH)

Protection of α-Hydroxy Acids via Acetal Formation with Acetone and Acid Catalysis

A general synthetic strategy for preparing 1,3-dioxolan-4-one derivatives involves protection of α-hydroxy acids by forming cyclic acetals with acetone under acidic conditions:

  • Starting from hydroxy acid precursors (e.g., 3-chloro-2-hydroxypropanoic acid derivatives).
  • Dissolving the precursor in acetone, cooling to −10 °C.
  • Adding concentrated sulfuric acid dropwise as a catalyst.
  • Stirring the reaction mixture for approximately 4 hours.
  • Neutralizing with sodium bicarbonate to pH 8.
  • Isolating the product by filtration and solvent removal under reduced pressure.

This method yields 2,2-dimethyl-1,3-dioxolan-4-one derivatives with various side groups (e.g., phenoxymethyl or allyl-substituted) in moderate to good yields (51–76%). The products are typically isolated as solids and characterized by ^1H and ^13C NMR spectroscopy.

Parameter Details
Starting material α-Hydroxy acid derivatives
Solvent Acetone
Temperature −10 °C
Catalyst Concentrated sulfuric acid
Reaction time 4 hours
Neutralization NaHCO_3 to pH 8
Yield (examples) 51% (phenoxymethyl DOX), 76% (allyl DOX)
Product state Solid

Stereoselective Synthesis Using Acidic Catalysts and Acetal Exchange

Stereoselective preparation of related γ-lactones bearing the 1,3-dioxolane motif has been demonstrated by:

  • Stirring d-mannitol with acetone and sulfuric acid at room temperature for extended periods (up to 18 h).
  • Neutralizing with aqueous ammonia.
  • Using Amberlyst-15 resin as a catalyst for acetal exchange reactions to obtain stereochemically defined lactones.
  • Purification by column chromatography.

This approach yields the target lactone with moderate yields (up to 63%) and high stereoselectivity, demonstrating the utility of acid catalysis and resin-mediated transformations for preparing chiral dioxolane-containing compounds.

Nucleophilic Substitution Using (R)-2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

Another synthetic route involves nucleophilic substitution reactions of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with halogenated heterocycles under inert atmosphere:

  • Reactants such as 6-chloropyrazin-2-amine or 2-chloropyrimidin-5-ol are combined with sodium hydride or triphenylphosphine/diethylazodicarboxylate (DEAD) in tetrahydrofuran (THF).
  • Reaction temperatures range from 0 °C to 80 °C.
  • Reaction times vary from 12 to 16 hours.
  • Workup includes aqueous quenching, organic extraction, drying, and chromatographic purification.
  • Yields range from 31% to nearly 60%, depending on conditions and substrates.
Entry Substrate Reagents/Conditions Yield (%) Notes
1 6-Chloropyrazin-2-amine NaH, THF, 0–80 °C, 16 h, inert atmosphere 31 Purification by silica gel column
2 2-Chloropyrimidin-5-ol PPh_3, DEAD, THF, 0–20 °C, 12 h 59.5 Chromatographic purification

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Notes
Periodic acid oxidation + NaBH_4 reduction Oxidation (30 min), Reduction (20 min) Ethyl acetate, EtOH/H_2O, rt 80 Crystallization purification
Acid-catalyzed acetal formation Acetone, H2SO4 catalyst −10 °C, 4 h 51–76 Neutralization with NaHCO_3
Acidic catalysis with Amberlyst-15 Acetal exchange, resin catalysis Room temp, 18–72 h 16–63 Column chromatography
Nucleophilic substitution with NaH or DEAD Alkylation in THF, inert atmosphere 0–80 °C, 12–16 h 31–59.5 Silica gel chromatography

Research Findings and Analysis

  • The periodic acid/NaBH_4 protocol is efficient for deshomologation of nucleoside analogues to yield the target dioxolanone with high purity and yield, suitable for stereochemically sensitive compounds.
  • Acid-catalyzed protection of α-hydroxy acids using acetone is a versatile and scalable method to synthesize various substituted 1,3-dioxolan-4-ones, with sulfuric acid as an effective catalyst and straightforward workup.
  • Use of Amberlyst-15 resin allows mild, stereoselective acetal exchange reactions, which can be advantageous for sensitive substrates requiring stereochemical control.
  • The nucleophilic substitution approach provides a pathway to functionalized dioxolane derivatives, enabling further elaboration into heterocyclic compounds, though yields are moderate and require chromatographic purification.

Chemical Reactions Analysis

Ring-Opening Polymerization

The 1,3-dioxolan-4-one ring undergoes cationic ring-opening polymerization (ROP) under acidic conditions. In a representative study :

Conditions

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Temperature: 150°C

  • Atmosphere: Nitrogen

  • Monomer-to-catalyst ratio: 20:1

Outcome

  • Polymerization yields oligomers with Mn2000g/molM_n \approx 2000 \, \text{g/mol} (SEC analysis).

  • The reaction proceeds via acid-catalyzed cleavage of the dioxolane ring, followed by esterification to form polyester chains.

Mechanism

Ring-openingCarbocation intermediatePolyester formation via ester linkages\text{Ring-opening} \rightarrow \text{Carbocation intermediate} \rightarrow \text{Polyester formation via ester linkages}

Acid-Catalyzed Functionalization

The compound reacts with nucleophiles in the presence of strong acids. For example, synthesis of eugenol-functionalized derivatives involves :

Reaction Setup

  • Reactant: Eugenol

  • Solvent: Acetone

  • Acid: Concentrated H2SO4\text{H}_2\text{SO}_4

  • Temperature: −10°C

Steps

  • Acid-catalyzed nucleophilic substitution at the α-hydroxy acid position.

  • Protection of the hydroxyl group via ketal formation with acetone.

Yield

  • 76% for eugenol-substituted product (EuDOX) .

Nucleophilic Substitution Reactions

The hydroxyethyl group participates in O-propargylation reactions, forming derivatives with alkyne functionalities :

Example Reaction

(S)-5-(2-Hydroxyethyl)-dioxolanone+Propargyl bromideBasePropagylated derivative\text{(S)-5-(2-Hydroxyethyl)-dioxolanone} + \text{Propargyl bromide} \xrightarrow{\text{Base}} \text{Propagylated derivative}

Conditions

  • Base: K2CO3\text{K}_2\text{CO}_3

  • Solvent: CH3CN\text{CH}_3\text{CN}

Application

  • Intermediate in the total synthesis of natural products like rugulactone .

Thermal Degradation Behavior

Thermogravimetric analysis (TGA) under varying atmospheres reveals stability profiles :

AtmosphereT95%T_{95\%} (°C)T50%T_{50\%} (°C)Residue at 600°C (%)
Nitrogen213.9335.614.2
Oxygen227.3420.68.0

Key Observations

  • Higher thermal stability in oxygen due to cross-linking via oxidative reactions .

  • Degradation occurs in three stages:

    • Loss of volatile components (240°C).

    • Decomposition of ester linkages (330°C).

    • Carbonization (>500°C).

Comparative Reactivity with Structural Analogs

The (S)-configuration and hydroxyethyl group confer distinct reactivity compared to similar dioxolanones:

CompoundKey Reaction Differences
PhDOX (phenolic analog) Faster polymerization due to aromatic stabilization.
MMC (methyl carbonate analog) Enhanced solubility in polar aprotic solvents.

Hydrolytic Sensitivity

The dioxolane ring undergoes hydrolysis under acidic or basic conditions:

Conditions

  • Acidic: H2SO4\text{H}_2\text{SO}_4, 20°C → Complete ring-opening in 4 h .

  • Basic: NaOH\text{NaOH}, reflux → Partial degradation to hydroxy acids.

Applications

  • Controlled release of bioactive molecules via pH-sensitive hydrolysis .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • CAS Number : 124724-88-5

The compound features a five-membered dioxolane ring with hydroxyethyl and dimethyl substituents, which contribute to its chemical reactivity and stability. The presence of the hydroxyethyl group allows for potential interactions with biological molecules through hydrogen bonding.

Applications in Organic Synthesis

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure enables it to participate in several chemical reactions:

  • Ring-opening Reactions : The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates. These intermediates can be further transformed into complex organic molecules.
  • Synthesis of Modified Nucleosides : Research has indicated that this compound can be used in the synthesis of nucleoside analogs with antiviral properties. For example, studies have shown that derivatives of this compound exhibit significant biological activity against viral infections .

Medicinal Chemistry Applications

The biological activity of this compound has been explored in various contexts:

  • Antiviral Activity : Compounds derived from this dioxolane have been investigated for their potential as antiviral agents. For instance, modifications to the dioxolane structure have led to the development of nucleoside analogs that demonstrate efficacy against several viruses .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. The mechanism may involve interactions with cellular components due to its ability to form hydrogen bonds.

Case Study 1: Synthesis of Antiviral Nucleosides

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of nucleoside analogs using this compound as a key intermediate. The resulting compounds showed promising antiviral activity against HIV and herpes simplex virus (HSV) .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound. Various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at certain concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or other types of chemical interactions that modulate the activity of enzymes, receptors, or other biomolecules . The specific pathways involved depend on the context of its application, such as its role in drug delivery or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Dioxolane Derivatives

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent/Modification Key Properties/Applications Reference
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one 124724-88-5 (S)-configured hydroxyethyl group Chiral synthon; stable acetonide protection
(R)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one 174563-88-3 (R)-enantiomer Potential differences in biological activity
5-Bromo-2,2-dimethyl-1,3-dioxolan-4-one N/A Bromine atom at 5-position Reactive intermediate for cross-coupling
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol 5754-34-7 Ethanol substituent (no carbonyl group) Lower reactivity; solvent applications
4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8 Hydroxymethyl group at 4-position Higher hydrophilicity; metabolic studies
Key Observations:
  • Stereochemistry : The (S)-enantiomer (target compound) and its (R)-counterpart (CAS 174563-88-3) differ in spatial configuration, which may influence enzymatic interactions or crystallization behavior .
  • Substituent Effects: The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity compared to brominated or ethanol-substituted analogs, impacting solubility and reactivity .
  • Functional Groups: The carbonyl group in the dioxolan-4-one core distinguishes it from non-carbonyl analogs (e.g., 5754-34-7), making it more reactive in nucleophilic additions .

Physical and Chemical Properties

  • Hydrogen Bonding : The hydroxyethyl group in the target compound facilitates intermolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing its crystal lattice—a property also observed in related pyrimidine-dioxolane hybrids .
  • Thermal Stability : Compared to brominated analogs (e.g., 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one), the target compound exhibits higher thermal stability due to reduced electron-withdrawing effects .

Biological Activity

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one, often referred to as dioxolanone, is a cyclic organic compound notable for its unique chemical structure and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C7H12O4C_7H_{12}O_4 and a molecular weight of approximately 160.17 g/mol. The structure features a five-membered dioxolane ring with two oxygen atoms and a hydroxyethyl side group, which significantly influences its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC7_7H12_{12}O4_4
Molecular Weight160.17 g/mol
CAS Number124724-88-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of hydrogen bonds between the hydroxyethyl group and key biological molecules, thereby disrupting their function.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several compounds, this compound was tested against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that while the compound shows promise against certain strains, further optimization may be required to enhance its potency.

The antimicrobial effects are attributed to the compound's ability to interact with cellular components. The dioxolane ring can undergo ring-opening reactions under physiological conditions, leading to the formation of reactive intermediates that can modify proteins or nucleic acids within microbial cells. This interaction may ultimately result in cell death or growth inhibition.

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being explored for various applications in medicinal chemistry :

  • Drug Development : As a building block in the synthesis of novel antimicrobial agents.
  • Biochemical Research : Useful in studying enzyme activity and metabolic pathways due to its ability to form stable complexes with biomolecules.
  • Cosmetic Formulations : Employed for its moisturizing properties in skin care products.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(2-Hydroxyethyl)-4-methylthiazoleContains a thiazole ringModerate antimicrobial activity
2-Hydroxyethyl-1-adamantaneAdamantane core structureLimited biological activity
5-(Hydroxyethyl)-2-methylthiazoleThiazole structure with hydroxyl groupAntimicrobial properties

Q & A

Basic Question

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for dioxolane derivatives .

How can researchers optimize enantiomeric yield during synthesis?

Advanced Question

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., proline derivatives) during cyclization to favor the (S)-configuration .
  • Low-Temperature Conditions : Reduce racemization risk by conducting reactions below 0°C.
  • In Situ Monitoring : Use polarimetry or chiral HPLC to track enantiomeric ratio during reaction progression .

How to resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Advanced Question

  • Variable Temperature NMR : Perform experiments at different temperatures to identify dynamic effects (e.g., ring puckering in dioxolane) .
  • 2D NMR Techniques : Use COSY, HSQC, or NOESY to assign ambiguous peaks and confirm spatial relationships .
  • Computational Validation : Compare experimental 1^1H/13^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

What are best practices for long-term storage and stability assessment?

Advanced Question

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the dioxolane ring .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
  • Lyophilization : For hygroscopic samples, lyophilize and store with desiccants (e.g., silica gel) .

How to design experiments for studying its reactivity in nucleophilic environments?

Advanced Question

  • Kinetic Studies : Use stopped-flow techniques to monitor ring-opening reactions with nucleophiles (e.g., water, amines) under varying pH .
  • Isotopic Labeling : Introduce 18^{18}O into the dioxolane ring to track oxygen exchange mechanisms via mass spectrometry .
  • Theoretical Modeling : Apply molecular dynamics simulations to predict reaction pathways and transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Reactant of Route 2
(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one

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